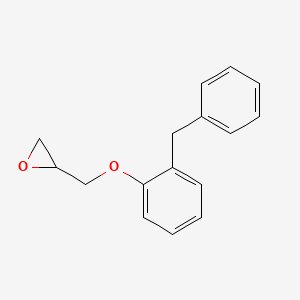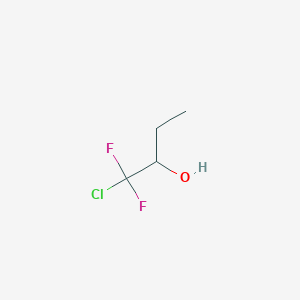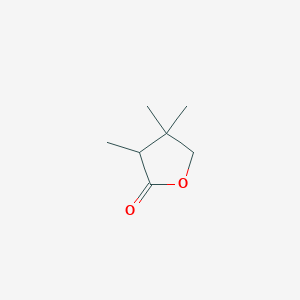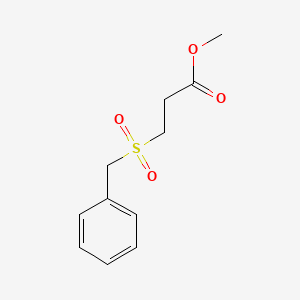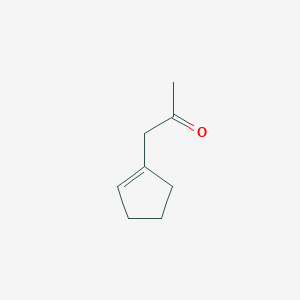
1-(Cyclopent-1-en-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-1-en-1-yl)propan-2-one is an organic compound with the molecular formula C8H12O It is characterized by a cyclopentene ring attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with acetone in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and potential therapeutic uses.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of new products. Additionally, its structure allows it to interact with various receptors and proteins, influencing biological processes.
Comparison with Similar Compounds
Cyclopentenone: Another compound with a cyclopentene ring, but with different functional groups.
Cyclopentanone: A related compound with a cyclopentane ring and a ketone group.
Cyclohexenone: Similar in structure but with a six-membered ring.
Uniqueness: 1-(Cyclopent-1-en-1-yl)propan-2-one is unique due to its specific combination of a cyclopentene ring and a propanone group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
823-91-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)propan-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3 |
InChI Key |
PTXVCZHNKWSVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


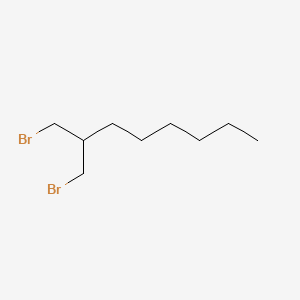
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
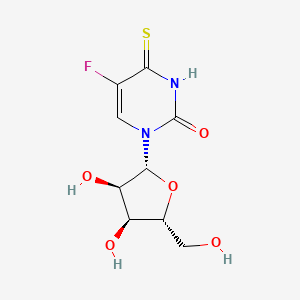

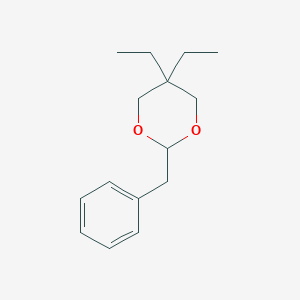
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
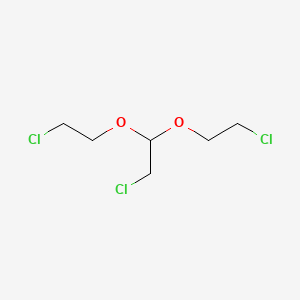
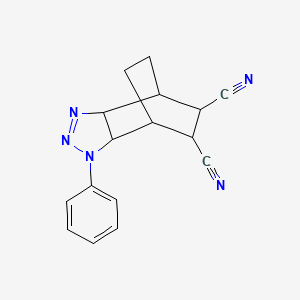
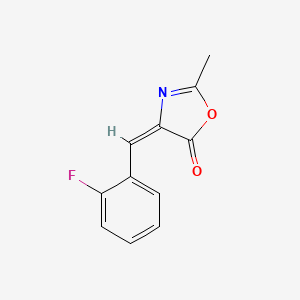
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
